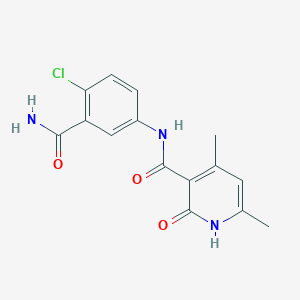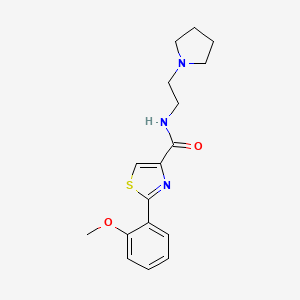![molecular formula C14H16N2O5S B7573880 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiolane derivative that contains an oxadiazole ring and two methoxy groups attached to the phenyl ring. The synthesis of this compound involves several steps, and it has been extensively studied for its scientific research applications.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. This compound has also been studied for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide in lab experiments is its potential to inhibit inflammation and cancer cell growth. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide. These include investigating its potential use in drug delivery systems, optimizing its use in treating neurological disorders, and further understanding its mechanism of action. Additionally, more studies are needed to explore its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide involves the reaction of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol with hydrogen peroxide in the presence of a catalyst. This reaction leads to the formation of the desired compound, which is then purified by column chromatography.
Scientific Research Applications
The 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide compound has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-19-11-4-3-9(7-12(11)20-2)13-15-14(21-16-13)10-5-6-22(17,18)8-10/h3-4,7,10H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYBPNKHOLUZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCS(=O)(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)
![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)

![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)
